REACTION_CXSMILES
|
S(=O)(=O)(O)O.O.[NH2:7][NH2:8].[CH3:9][C:10]1[CH:15]=[CH:14][C:13]([C:16]([CH3:18])=O)=[CH:12][CH:11]=1.[Cl:19][C:20]1[CH:27]=[CH:26][C:23]([CH:24]=O)=[CH:22][CH:21]=1.[I-].[Na+]>>[Cl:19][C:20]1[CH:27]=[CH:26][C:23]([C:24]2[CH:18]=[C:16]([C:13]3[CH:14]=[CH:15][C:10]([CH3:9])=[CH:11][CH:12]=3)[NH:8][N:7]=2)=[CH:22][CH:21]=1 |f:1.2,5.6|
|
Name
|
|
Quantity
|
2 mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0.75 mol
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
0.75 mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)C(=O)C
|
Name
|
|
Quantity
|
0.75 mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
0.0067 mol
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
was brought to 140° C.
|
Type
|
DISTILLATION
|
Details
|
by distilling off water
|
Type
|
DISTILLATION
|
Details
|
140 parts of water were distilled off
|
Type
|
ADDITION
|
Details
|
The mixture was diluted with500 parts of water
|
Type
|
FILTRATION
|
Details
|
After filtering off the solid it
|
Type
|
WASH
|
Details
|
was washed until sulfate-free
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C1=NNC(=C1)C1=CC=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |